

2-(Allylsulfonyl)-5-methylpyridine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-(Allylsulfonyl)-5-methylpyridine

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An In-Depth Technical Guide to **2-(Allylsulfonyl)-5-methylpyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge on **2-(Allylsulfonyl)-5-methylpyridine**. It details the chemical structure, nomenclature, and physicochemical properties of the compound. This document also reviews the available literature for experimental protocols and biological activity, highlighting the current gaps in research. The information is intended to serve as a foundational resource for professionals in research and drug development.

Chemical Identity

2-(Allylsulfonyl)-5-methylpyridine is a heterocyclic compound containing a pyridine ring substituted with a methyl group and an allylsulfonyl group.

- IUPAC Name: 5-Methyl-2-(prop-2-en-1-ylsulfonyl)pyridine[1]
- Synonyms: **2-(Allylsulfonyl)-5-methylpyridine**, 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine, 2-(烯丙基磺酰基)-5-甲基吡啶, 5-甲基-2-(2-丙烯-1-基磺酰基)吡啶
- CAS Number: 2249891-88-9

- Molecular Formula: C₉H₁₁NO₂S[1]

Chemical Structure

The molecular structure consists of a pyridine ring with a methyl group at the 5-position and an allylsulfonyl group attached to the 2-position.

Caption: Chemical structure of 5-Methyl-2-(prop-2-en-1-ylsulfonyl)pyridine.

Physicochemical Properties

The available data on the physicochemical properties of **2-(Allylsulfonyl)-5-methylpyridine** is limited, with most information being predicted rather than experimentally determined.

Commercial suppliers describe the compound as a white to light yellow powder or crystal with a purity of over 95.0% as determined by gas chromatography.[2]

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Weight | 197.25 g/mol | [2] |
| Monoisotopic Mass | 197.05106 Da | [1] |
| Appearance | White to Light yellow powder/crystal | [2] |
| Purity | >95.0% (GC) | [2] |
| Predicted XlogP | 1.4 | [1] |
| InChI | InChI=1S/C9H11NO2S/c1-3-6-13(11,12)9-5-4-8(2)7-10-9/h3-5,7H,1,6H2,2H3 | [1] |
| SMILES | CC1=CN=C(C=C1)S(=O)(=O)CC=C | [1] |

Table 1: Summary of Physicochemical Data for **2-(Allylsulfonyl)-5-methylpyridine**.

Experimental Protocols

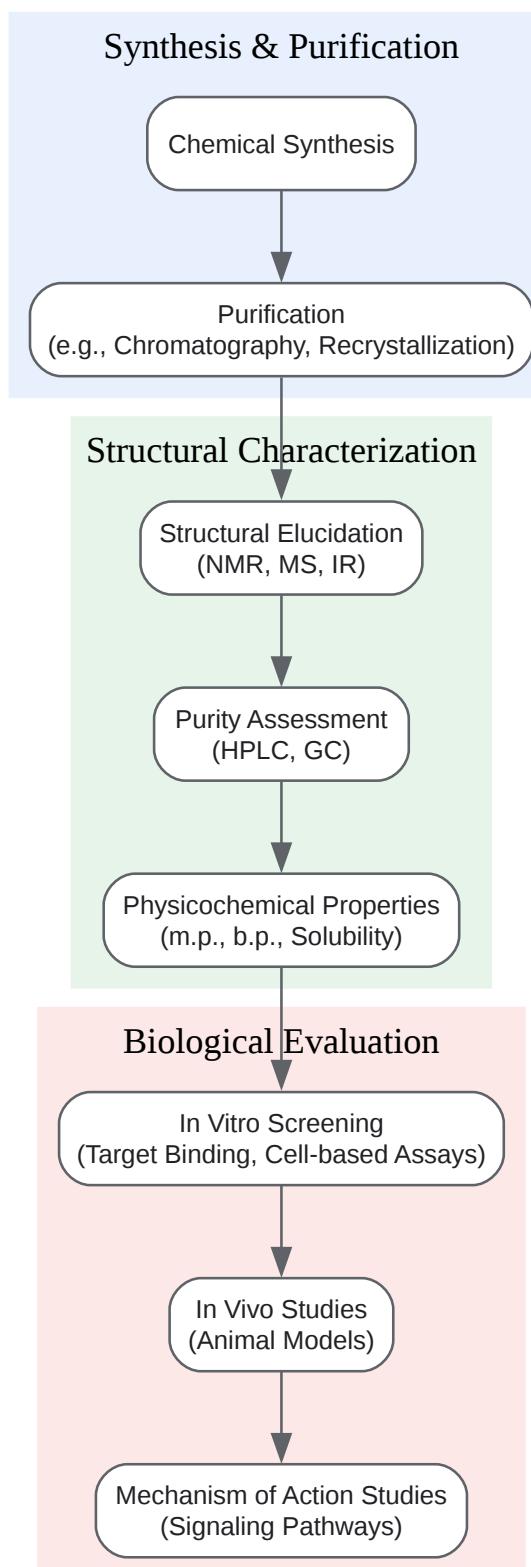
A thorough review of scientific literature databases reveals a lack of published experimental protocols for the synthesis or analysis of **2-(Allylsulfonyl)-5-methylpyridine**. While synthetic methods for related pyridine derivatives are available, no specific procedures for this compound have been detailed.

Biological Activity and Signaling Pathways

There is currently no published research on the biological activity, mechanism of action, or associated signaling pathways of **2-(Allylsulfonyl)-5-methylpyridine**. The biological effects of this specific chemical entity remain uninvestigated. Research on other pyridine derivatives with sulfonamide moieties has shown a range of biological activities, but this cannot be extrapolated to the target compound without experimental validation.[\[3\]](#)

Logical Workflow for Compound Characterization

Due to the absence of specific experimental data for **2-(Allylsulfonyl)-5-methylpyridine**, a generalized logical workflow for the characterization of a novel chemical compound is presented below. This workflow outlines the typical progression from synthesis to biological evaluation.



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Caption: A generalized workflow for the characterization of a novel chemical compound.

Conclusion and Future Directions

2-(Allylsulfonyl)-5-methylpyridine is a defined chemical entity with a known structure.

However, there is a significant lack of publicly available data regarding its physicochemical properties, synthesis, and biological activity. This presents an opportunity for further research to:

- Develop and publish a reliable synthetic route.
- Experimentally determine its key physicochemical properties.
- Investigate its potential biological activities through a comprehensive screening program.

Such studies would provide valuable insights for the scientific community and could uncover novel applications for this compound in medicinal chemistry and materials science.

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